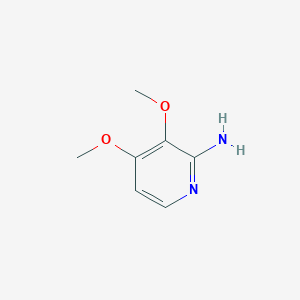![molecular formula C13H12F4N2O4 B13526455 5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)
5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione; trifluoroacetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the methylaminoethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets within the cell. It may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoroindole: Shares the indole core but lacks the methylaminoethyl group.
1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione: Similar structure but without the fluorine atom.
Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety.
Uniqueness
5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione is unique due to the combination of the fluorine atom, the methylaminoethyl group, and the indole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C13H12F4N2O4 |
|---|---|
Molekulargewicht |
336.24 g/mol |
IUPAC-Name |
5-fluoro-1-[2-(methylamino)ethyl]indole-2,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11FN2O2.C2HF3O2/c1-13-4-5-14-9-3-2-7(12)6-8(9)10(15)11(14)16;3-2(4,5)1(6)7/h2-3,6,13H,4-5H2,1H3;(H,6,7) |
InChI-Schlüssel |
JSPCIUIYJFZOLY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1C2=C(C=C(C=C2)F)C(=O)C1=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



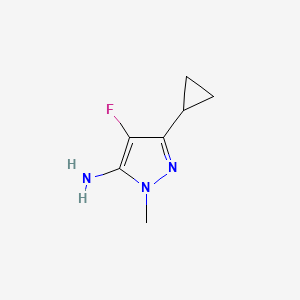
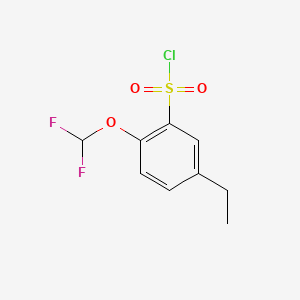



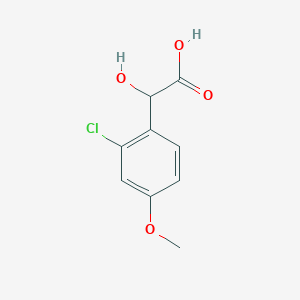
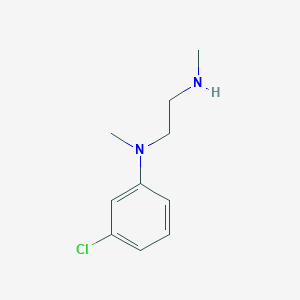
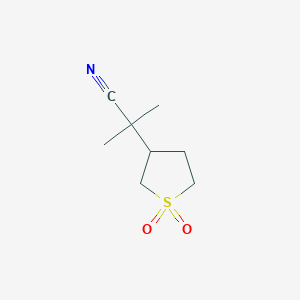
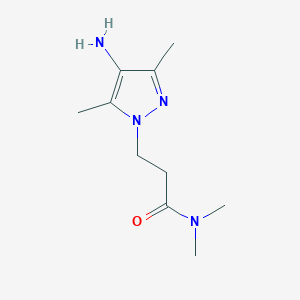
![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
